Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664556
InChI: InChI=1S/C10H12N2O2/c1-4-8-7-12(5-2)11-9(8)10(13)14-6-3/h1,7H,5-6H2,2-3H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14664556

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name ethyl 1-ethyl-4-ethynylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H12N2O2/c1-4-8-7-12(5-2)11-9(8)10(13)14-6-3/h1,7H,5-6H2,2-3H3
Standard InChI Key XUGDWVLVXHXHSW-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C(=O)OCC)C#C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitutions at the 1-, 3-, and 4-positions define its unique chemical identity:

  • 1-Position: An ethyl group (-CH2CH3) enhances steric bulk and influences regioselectivity in reactions .

  • 3-Position: A carboxylate ester (-COOEt) introduces polarity and serves as a handle for further functionalization .

  • 4-Position: An ethynyl group (-C≡CH) contributes sp-hybridized carbon reactivity, enabling click chemistry or cross-coupling reactions .

The molecular formula is C9H12N2O2, with a molecular weight of 180.21 g/mol. Quantum mechanical calculations predict a planar pyrazole ring with slight distortion due to substituent effects .

Synthetic Methodologies

Esterification of Pyrazole Carboxylic Acids

A common route to pyrazole carboxylates involves esterifying pyrazole-4-carboxylic acids. For example, ethyl 1H-pyrazole-4-carboxylate is synthesized via reaction with ethanol and thionyl chloride (SOCl2) under mild conditions (0–20°C, 3 hours), achieving 80% yield :

1H-Pyrazole-4-carboxylic acid+EtOHSOCl2Ethyl 1H-pyrazole-4-carboxylate\text{1H-Pyrazole-4-carboxylic acid} + \text{EtOH} \xrightarrow{\text{SOCl}_2} \text{Ethyl 1H-pyrazole-4-carboxylate}

This method could be adapted for the target compound by introducing ethynyl and ethyl groups at the 4- and 1-positions, respectively, via Sonogashira coupling or alkylation .

One-Pot Multicomponent Reactions

Recent advances demonstrate efficient one-pot syntheses of pyrazole derivatives. For instance, ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate is prepared using 3-hydrazineylquinoxalin-2(1H)-one and ethyl 2-formyl-3-oxopropionate . This strategy minimizes purification steps and improves scalability, suggesting potential applicability to the target compound.

Physicochemical Properties

PropertyValue/RangeSource
SolubilityMiscible with acetone
Melting PointNot reported
StabilitySensitive to strong acids, bases, oxidizers
Lipophilicity (LogP)Estimated ~2.1 (calculated)

The ethynyl group’s electron-withdrawing effect slightly reduces solubility in nonpolar solvents compared to non-acetylenic analogs .

Comparative Analysis with Analogous Pyrazole Derivatives

CompoundSubstituentsKey Applications
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate 4-NH2, 1-Et, 3-COOEtAntiviral intermediates
Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate 3-NH2, 1-Et, 4-COOEtAgrochemical precursors
Target Compound4-C≡CH, 1-Et, 3-COOEtClick chemistry substrates

The ethynyl group distinguishes the target compound, enabling unique reactivity absent in amino-substituted analogs.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Introducing ethynyl groups requires palladium catalysts, increasing cost .

  • Stability Issues: Acetylenic bonds may decompose under acidic or oxidative conditions .

Future research should prioritize:

  • Optimizing one-pot syntheses to improve yield and purity .

  • Evaluating biological activity through in vitro assays.

  • Exploring coordination chemistry with transition metals for catalytic applications.

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